Enzyme Inhibition Selectivity Profile (Urease, AChE, BChE): Cross-Study Comparison with Furan/Thiophene-2-Carboxamide Derivatives
No direct enzyme inhibition data for the target compound are available in peer-reviewed literature. However, the structurally closest characterized compounds are the furan/thiophene-2-carboxamide derivatives studied by Cakmak et al. (2023). In that study, Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) exhibited approximately 9.8-fold greater urease inhibitory activity than the thiourea standard (Ki = 0.10 mM for Compound 1), while Compound 3 (N-(thiophen-2-ylmethyl)furan-2-carboxamide) exhibited approximately 4.2-fold greater BChE inhibitory activity than the galantamine standard [1][2]. The target compound differs from these comparators by bearing a benzofuran-2-carboxamide core instead of a simple carboxamide and by incorporating a furan-3-yl-thiophen-2-yl-ethyl linker instead of a methylene bridge. Based on class-level SAR, the benzofuran core is expected to alter the enzyme selectivity fingerprint—potentially shifting activity toward targets for which benzofuran-based carboxamides have known affinity (e.g., acetylcholinesterase, Aβ42, PARP1/c-Met). Users procuring this compound for enzyme inhibition screening should anticipate a selectivity profile distinct from both the furan/thiophene-2-carboxamide series and the simpler 7-methoxy-N-phenylbenzofuran-2-carboxamide series [3].
| Evidence Dimension | Urease inhibitory activity (fold vs. thiourea standard) and BChE inhibitory activity (fold vs. galantamine standard) |
|---|---|
| Target Compound Data | No published quantitative data available for this specific compound. Expected to diverge from comparator series due to benzofuran core replacement of the simple carboxamide group. |
| Comparator Or Baseline | Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide): 9.8-fold vs. thiourea (urease); Compound 3 (N-(thiophen-2-ylmethyl)furan-2-carboxamide): 4.2-fold vs. galantamine (BChE) [1]. |
| Quantified Difference | Not directly quantifiable due to absence of target-compound data. The target compound's distinct heterocyclic topology predicts a different enzyme inhibition fingerprint from Compounds 1 and 3. |
| Conditions | Urease inhibition assay with thiourea as reference standard; BChE inhibition assay with galantamine as reference standard. Molecular docking to urease, AChE, and BChE active sites confirmed experimental findings [1][2]. |
Why This Matters
Procurement decisions for enzyme inhibitor screening libraries must account for the fact that exchanging the benzofuran-2-carboxamide core for a simple carboxamide—or altering the furan-thiophene connectivity—shifts enzyme selectivity up to ~10-fold, making the target compound a non-redundant entry in any structure-activity relationship study.
- [1] Cakmak S, Yenigun S, Ozen T. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society. 2023;20(10):2543-2553. doi:10.1007/s13738-023-02852-4. View Source
- [2] Cakmak S, Yenigun S, Ozen T. The enzyme kinetic studies, DNA protection and antioxidant activities of furan/thiophene-2-carboxamide derivatives. DergiPark/OUCI. 2024. https://ouci.dntb.gov.ua/en/works/7Pw1Aqe9/. View Source
- [3] Cho J, Park C, Lee Y, Kim S, Bose S, Choi M, Kumar AS, Jung JK, Lee H. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. 2015;23(3):275-282. doi:10.4062/biomolther.2015.030. View Source
